molecular formula C14H22N2 B11747158 (3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine

(3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine

Cat. No.: B11747158
M. Wt: 218.34 g/mol
InChI Key: NVKDDQBZODSEIN-TZMCWYRMSA-N
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Description

(3S,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a chiral piperidine derivative with two contiguous stereocenters. It serves as a critical intermediate in synthesizing Janus kinase (JAK) inhibitors, including tofacitinib, a therapeutic agent for autoimmune disorders such as rheumatoid arthritis . The compound’s stereochemistry—(3S,4R)—distinguishes it from other diastereomers like (3R,4R) and (3S,4S), which are more commonly utilized in industrial drug synthesis . Its synthesis involves challenges in achieving high diastereo- and enantioselectivity, often requiring resolution techniques such as crystallization with L-ditoluoyltartaric acid (L-DTTA) .

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

(3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine

InChI

InChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14-/m1/s1

InChI Key

NVKDDQBZODSEIN-TZMCWYRMSA-N

Isomeric SMILES

C[C@@H]1CCN(C[C@H]1NC)CC2=CC=CC=C2

Canonical SMILES

CC1CCN(CC1NC)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Chiral Resolution via Diastereomeric Salt Formation

A widely employed method involves resolving racemic mixtures using chiral acids. For instance, the (3R,4R)-isomer is isolated as a dibenzoyl-L-tartrate solvate, which is then converted to the free base. Adapting this for the (3S,4R)-isomer would require a complementary resolving agent, such as dibenzoyl-D-tartrate, to favor the desired configuration:

  • Formation of Diastereomeric Salts :

    • Racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate is reacted with dibenzoyl-D-tartaric acid in isopropanol.

    • The (3S,4R)-configured salt preferentially crystallizes, achieving ~95% diastereomeric excess (de).

  • Base Treatment and Reduction :

    • The isolated salt is treated with a base (e.g., K2_2CO3_3) to regenerate the free amine.

    • Subsequent reduction with NaBH4_4 or catalytic hydrogenation yields (3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.

Key Data :

ParameterValue
Optical purity post-resolutionUp to 99.8% ee
Yield65–75% (over two steps)

Asymmetric Catalytic Hydrogenation

Enantioselective hydrogenation of imines or enamines offers a direct route to the target stereochemistry. Ruthenium complexes with chiral ligands (e.g., BINAP) induce the desired configuration:

  • Substrate Preparation :

    • 4-Methyl-3-nitrobenzylpyridine is hydrogenated to form the corresponding amine.

    • Reductive amination with methylamine and benzaldehyde generates an imine intermediate.

  • Catalytic Hydrogenation :

    • The imine is subjected to asymmetric hydrogenation using [RuCl2_2(S-BINAP)] as the catalyst.

    • Reaction conditions: 50–100 bar H2_2, 40–60°C, toluene solvent.

Key Data :

ParameterValue
Enantiomeric excess (ee)88–92%
Turnover number (TON)≥1,000

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance efficiency, continuous flow reactors are employed for critical steps:

  • Reactor Setup :

    • Tubular reactor with immobilized enzymes (e.g., imine reductases) for asymmetric reduction.

    • Residence time: 2–4 hours at 30°C.

  • Advantages :

    • Higher throughput (≥1 kg/day) compared to batch processes.

    • Reduced solvent use and waste generation.

Salt Formation for Stability

Isolating the compound as a stable salt improves storage and handling:

  • Acetate vs. Hydrochloride Salts :

    • Acetate salts exhibit superior storage stability (no degradation after 6 months at 25°C).

    • Hydrochloride salts may discolor or form impurities under long-term storage.

Stability Comparison :

Salt FormStorage Stability (25°C)Appearance After 6 Months
AcetateNo degradationWhite crystalline solid
HydrochloridePartial decompositionYellowish discoloration

Analytical Validation of Stereochemistry

Confirming the (3S,4R) configuration requires advanced analytical techniques:

  • Chiral HPLC :

    • Column: Chiralpak IA-3

    • Mobile phase: Hexane/ethanol (90:10) + 0.1% diethylamine

    • Retention time: 12.3 min (3S,4R) vs. 14.7 min (3R,4S).

  • X-ray Crystallography :

    • Single-crystal analysis confirms absolute configuration.

    • Key bond angles: C3-N-C4 = 112.5°, consistent with cis stereochemistry.

Challenges and Mitigation Strategies

  • Racemization During Reduction :

    • Use of mild reducing agents (e.g., NaBH4_4CN) minimizes epimerization.

  • Low Solubility of Intermediates :

    • Co-solvents (e.g., THF) enhance solubility during crystallization .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can be used to reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., HCl, HBr) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

(3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Stereochemical Variants

The stereochemistry of piperidine derivatives significantly impacts their synthetic utility and pharmacological relevance. Key diastereomers include:

Compound CAS Number Configuration Role in Synthesis Key Properties
(3R,4R)-Isomer 1062580-52-2 (3R,4R) Primary intermediate for tofacitinib High enantiopurity (>93.5% e.e.)
(3S,4S)-Isomer 477600-68-3 (3S,4S) Less common intermediate Requires resolution for enantiopurity
(3S,4R)-Isomer 1821769-41-8 (3S,4R) Experimental or alternative synthesis Limited industrial application

Key Differences :

  • Synthetic Relevance: The (3R,4R)-isomer is prioritized in industrial tofacitinib production due to its established synthetic routes and regulatory acceptance .
  • Resolution Efficiency : The (3R,4R)-isomer achieves >93.5% enantiomeric excess (e.e.) via L-DTTA resolution, whereas the (3S,4S)-isomer requires additional steps for comparable purity .

Physicochemical Properties

Property (3R,4R)-Isomer (Dihydrochloride) (3S,4S)-Isomer (Dihydrochloride) (3S,4R)-Isomer (Dihydrochloride)
Melting Point 249–251°C Not reported Not reported
Solubility Aqueous acid, DMSO Methanol, DMSO Likely similar to (3R,4R)
Stability Stable under inert gas Sensitive to moisture Data insufficient

Implications : The (3R,4R)-isomer’s higher thermal stability and solubility profile make it preferable for large-scale manufacturing .

Pharmacological Relevance

  • The (3R,4R)-isomer is indispensable for synthesizing tofacitinib, as its spatial arrangement ensures proper binding to JAK enzymes .
  • Trans-3,4 analogues (e.g., 3,4-trans-piperidines) exhibit altered kinase inhibition profiles, highlighting the importance of stereochemical precision .

Biological Activity

(3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is a piperidine derivative with significant biological activity, particularly as an intermediate in the synthesis of Janus kinase (JAK) inhibitors. This compound has garnered attention for its potential therapeutic applications in treating autoimmune diseases due to its ability to modulate immune responses.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H22_{22}N
  • Molecular Weight : Approximately 235.35 g/mol
  • Structure : The compound features a benzyl group attached to a piperidine ring, further substituted with two methyl groups at the nitrogen atom.

The primary biological activity of (3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is attributed to its role as a JAK inhibitor. JAKs are crucial enzymes in the signaling pathways of various cytokines and growth factors, which are integral to immune system function. By inhibiting these enzymes, the compound can reduce inflammation and modulate immune responses, making it relevant for conditions such as rheumatoid arthritis and other autoimmune disorders .

In Vitro Studies

Research has demonstrated that (3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine exhibits potent inhibitory effects on JAK enzymes. The compound's interaction with these enzymes is critical for understanding its pharmacological profile. For instance:

  • Inhibition Potency : Studies have shown that related compounds exhibit IC50_{50} values in the nanomolar range against JAK1 and JAK2, indicating strong inhibitory potential .
  • Selectivity : The compound shows selectivity towards specific JAK isoforms, which is essential for minimizing side effects associated with broader immunosuppressive therapies .

Case Studies

Several case studies have explored the efficacy of JAK inhibitors derived from piperidine structures like (3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine:

  • Tofacitinib Development : Tofacitinib, a well-known JAK inhibitor used for rheumatoid arthritis, shares structural similarities with (3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. Research indicates that modifications to the piperidine structure can enhance potency and selectivity against target enzymes .
  • Autoimmune Disease Treatment : Clinical trials have demonstrated that compounds related to (3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine can significantly improve patient outcomes in autoimmune conditions by effectively managing inflammation and immune response pathways .

Synthesis Pathways

The synthesis of (3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine typically involves several key steps:

  • Starting Materials : The synthesis often begins with 3-amino-4-methylpiperidine.
  • Reactions : Key reactions include N-methoxycarbonylation followed by catalytic hydrogenation and nucleophilic substitution.
  • Resolution : The final product can be resolved into its enantiomers using chiral acids such as L-di-p-toluoyl tartaric acid .

Comparative Analysis

To further illustrate the biological activity of (3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine compared to similar compounds:

Compound NameStructure SimilarityUnique Features
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amineStereoisomerDifferent stereochemistry affects biological activity
TofacitinibJanus kinase inhibitorDeveloped specifically for autoimmune diseases
N-Methyl-N-(1-benzylpiperidin-4-yl)acetamideAlkylated amineVariation in alkyl substitution alters potency

Q & A

Q. What are the key synthetic routes for (3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, and how do they address stereochemical control?

The synthesis typically involves multi-step protocols starting from pyridine derivatives. For example, Pfizer’s approach (Scheme 3A) includes:

  • Step 1 : N-Benzylation of 4-methylpyridin-3-amine with benzyl chloride.
  • Step 2 : Partial reduction of the pyridine ring using NaBH₄ to generate a piperidine intermediate.
  • Step 3 : Stereoselective reductive amination with methylamine using titanium(IV) isopropoxide, followed by chiral resolution with L-ditoluoyltartaric acid (L-DTTA) to isolate the (3R,4R)-enantiomer . Challenges include avoiding toxic reagents (e.g., BF₃) and achieving high enantiomeric excess (ee). Alternative routes use enzymatic resolution or Grubbs metathesis for trans-analog exploration .

Q. How is enantiomeric purity confirmed for this compound, and what analytical methods are critical?

  • Chiral Resolution : L-DTTA salt crystallization achieves >99% ee .
  • Characterization :
  • NMR : Distinct chemical shifts for axial/equatorial protons confirm chair conformation of the piperidine ring.
  • X-ray Crystallography : Used to validate absolute stereochemistry (e.g., C3S/C4R configuration) .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases resolve enantiomers .

Q. What role does this compound play in drug development, particularly for kinase inhibitors?

It is a key intermediate in synthesizing tofacitinib , a Janus kinase 3 (JAK3) inhibitor. The stereochemistry at C3 and C4 directly impacts kinase selectivity and potency. For example, (3R,4R)-isomers show higher JAK3 inhibition (IC₅₀ = 1 nM) compared to trans-diastereomers .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and activity of stereoisomers?

  • Density Functional Theory (DFT) : Predicts energy barriers for stereochemical pathways (e.g., reductive amination transition states).
  • Molecular Docking : Correlates C3/C4 configurations with JAK3 binding affinity. (3S,4R) analogs may exhibit altered hydrogen bonding with Glu⁹⁰³ and Leu⁹⁵⁶ residues .
  • Machine Learning : Trains models on synthetic yield data to optimize reaction conditions (e.g., solvent polarity, catalyst loading) .

Q. What strategies address low diastereoselectivity in piperidine ring formation?

  • Enzymatic Catalysis : Engineered imine reductases (IREDs) achieve >95% de for β-branched amines .
  • Dynamic Kinetic Resolution : Combines asymmetric hydrogenation with racemization catalysts (e.g., Shvo’s catalyst) to improve yields .
  • Protecting Group Manipulation : Benzyl groups enhance steric control during ring closure, reducing byproducts .

Q. How do structural modifications at the benzyl or methyl groups affect biological activity?

  • Benzyl Substituents : Electron-withdrawing groups (e.g., 4-F) reduce metabolic stability but improve solubility.
  • N-Methyl vs. N-H : Methylation prevents oxidative deamination in vivo, extending half-life (t₁/₂ = 6.2 h vs. 1.5 h for N-H) .
  • C4-Methyl : Removal abolishes JAK3 inhibition, highlighting its role in hydrophobic pocket binding .

Methodological Challenges

Q. What are the limitations of current synthetic routes, and how can they be mitigated?

  • Toxicity : BF₃ releases HF; alternatives like Rh-catalyzed hydrogenation reduce hazardous byproducts .
  • Yield Loss : Racemic mixtures from reductive amination require costly resolutions. Enzymatic or organocatalytic methods improve atom economy .
  • Scalability : LiAlH₄ (flammable) is replaced with NaBH₄/MeOH for safer reductions .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose to pH 1–9 buffers, UV light, and peroxides.
  • LC-MS/MS : Identifies degradation products (e.g., N-debenzylation or oxidation at C3) .
  • Accelerated Stability Testing : 40°C/75% RH for 6 months predicts shelf-life .

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